molecular formula C10H11NO3 B14349125 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid CAS No. 90632-73-8

5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid

Cat. No.: B14349125
CAS No.: 90632-73-8
M. Wt: 193.20 g/mol
InChI Key: OHINAHWORQBSRC-UHFFFAOYSA-N
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Description

5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid is a complex organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.1992 . This compound is characterized by its unique tetracyclic structure, which includes a methylamino carbonyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of tetracyclo[3.2.0.0(2,7).0(4,6)]heptane with methyl isocyanate under controlled conditions to introduce the methylamino carbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylamino carbonyl group and the carboxylic acid group in 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid makes it unique compared to its parent compound and other derivatives. These functional groups confer specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

90632-73-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(methylcarbamoyl)tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-11-7(12)9-3-2-4-6(5(3)9)10(4,9)8(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

OHINAHWORQBSRC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12C3C1C4C2(C4C3)C(=O)O

Origin of Product

United States

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